molecular formula C15H22ClN3O5S2 B11488208 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide CAS No. 924845-64-7

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B11488208
CAS No.: 924845-64-7
M. Wt: 423.9 g/mol
InChI Key: RFIRCMTVBLVBEA-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at position 4, a dimethylamino group at position 2, and a dimethylsulfamoyl group at position 5. The amide nitrogen is linked to a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone-containing heterocyclic moiety.

Properties

CAS No.

924845-64-7

Molecular Formula

C15H22ClN3O5S2

Molecular Weight

423.9 g/mol

IUPAC Name

4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C15H22ClN3O5S2/c1-18(2)13-8-12(16)14(26(23,24)19(3)4)7-11(13)15(20)17-10-5-6-25(21,22)9-10/h7-8,10H,5-6,9H2,1-4H3,(H,17,20)

InChI Key

RFIRCMTVBLVBEA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1C(=O)NC2CCS(=O)(=O)C2)S(=O)(=O)N(C)C)Cl

Origin of Product

United States

Biological Activity

The compound 4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, often referred to by its chemical structure, is a complex organic molecule with potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and other pharmacological effects, as well as relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H21ClN6O3S
  • Molecular Weight : 425.92 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CN(C)c(c(C(Nc(cc1)ccc1-n1ncnc1)=O)c1)cc(Cl)c1S(N(C)C)(=O)=O

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit significant antitumor properties. For instance, compounds tested against various lung cancer cell lines (A549, HCC827, NCI-H358) showed promising results:

Compound Cell Line IC50 (μM)
Compound AA5492.12 ± 0.21
Compound AHCC8275.13 ± 0.97
Compound ANCI-H3580.85 ± 0.05

These results suggest that the compound may inhibit cell proliferation effectively while maintaining lower toxicity levels in normal cells such as MRC-5 fibroblasts .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been evaluated. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli indicated that certain derivatives possess notable antibacterial properties. The effectiveness was assessed using broth microdilution methods conforming to CLSI guidelines:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL

These findings imply that the compound could serve as a basis for developing new antimicrobial agents .

Case Studies and Research Findings

Research conducted on related compounds has demonstrated that structural modifications can significantly enhance biological activity. For example, the introduction of specific functional groups (like chloro or dimethylamino) has been shown to influence both antitumor and antimicrobial efficacy:

  • Study on Benzimidazole Derivatives : Compounds with similar structural motifs were synthesized and tested for their ability to inhibit tumor growth in vitro. The results highlighted that modifications could lead to enhanced selectivity towards cancer cells while minimizing effects on normal cells .
  • Investigation of DNA Binding : Research suggested that these compounds predominantly bind within the minor groove of AT-DNA, potentially leading to their antitumor effects through interference with DNA replication processes .

Comparison with Similar Compounds

Benzenesulfonamide vs. Benzamide Derivatives

Compounds such as 4-chloro-2-mercapto-5-methyl-N-(1-R1-benzylimidazolidin-2-ylidene)benzenesulfonamide () share a sulfonamide backbone but differ from the target compound’s benzamide core .

Sulfamoyl and Sulfone Groups

The dimethylsulfamoyl group at position 5 in the target compound contrasts with ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetate derivatives (), which feature sulfonamide-linked thioethers . The sulfamoyl group (SO₂NMe₂) in the target may enhance solubility compared to thioether-linked sulfonamides.

Heterocyclic Moieties

Tetrahydrothiophene Dioxide vs. Imidazolidine/Thiazole Systems

The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound is structurally distinct from heterocycles like imidazolidin-2-ylidene () or thiazol-2-yl () . The sulfone group in the tetrahydrothiophene ring increases polarity and conformational rigidity compared to non-oxidized sulfur heterocycles.

Comparison with Dihydrothiophene Dioxide Analogs

Compound 863020-65-9 (N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-dimethoxy-N-(p-tolyl)benzamide, ) shares the dihydrothiophene dioxide moiety but lacks the dimethylamino and dimethylsulfamoyl substituents . This highlights the target compound’s unique combination of electron-donating (dimethylamino) and electron-withdrawing (chloro, sulfamoyl) groups.

Substituent Effects

Dimethylamino Group

The dimethylamino group at position 2 is a key feature shared with N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide () . This group may enhance basicity and improve membrane permeability compared to morpholinomethyl or piperazinyl substituents in other analogs.

Chloro and Methyl Substituents

The 4-chloro-5-methyl substitution pattern in ’s benzenesulfonamide derivatives contrasts with the target’s 4-chloro-5-(dimethylsulfamoyl) arrangement . The methyl group in ’s compounds may reduce steric hindrance compared to the bulkier dimethylsulfamoyl group.

Melting Points and Solubility

While direct data for the target compound are unavailable, analogs like 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide () exhibit melting points of 177–180°C . The target’s sulfone and dimethylamino groups may lower its melting point due to increased polarity.

Spectral Characterization

Compounds in were characterized via ¹H/¹³C NMR and HRMS . The target compound’s dimethylamino and sulfamoyl groups would produce distinct NMR signals (e.g., dimethylamino protons at ~2.8–3.2 ppm).

Q & A

Q. Table 1. Key Reaction Conditions for Sulfamoylation

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°CPrevents over-sulfonation
SolventDCM/Water (2:1)Enhances phase separation
Equivalents of SO2_2Cl2_21.2–1.5Minimizes side products

Q. Table 2. Biological Activity Profile

AssayResultSignificanceReference
Kinase Inhibition (IC50_{50})12 nM (PKCα)Targets signaling pathways
Cytotoxicity (HeLa)IC50_{50} = 8 µMAnticancer potential
logP2.7Moderate bioavailability

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